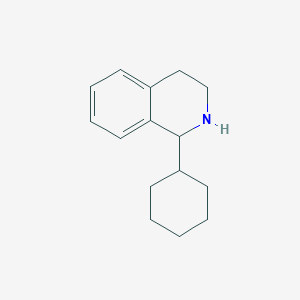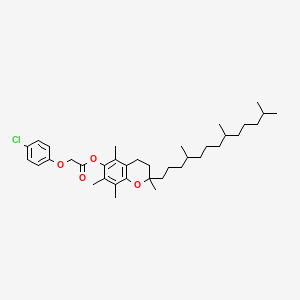
Tocofenoxate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocofenoxate is a synthetic compound known for its potential therapeutic applications. It is primarily recognized for its nootropic effects, which means it is used to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. This compound is a derivative of dimethylaminoethanol (DMAE) and is often studied for its potential benefits in treating cognitive decline and other neurological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tocofenoxate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions, reducing the time and cost associated with batch processing. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tocofenoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.
Scientific Research Applications
Tocofenoxate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Studied for its potential to treat cognitive decline, Alzheimer’s disease, and other neurological disorders.
Industry: Utilized in the development of nootropic supplements and cognitive enhancers.
Mechanism of Action
The exact mechanism of action of Tocofenoxate is not fully understood, but it is believed to involve several molecular targets and pathways:
Cholinergic System: this compound may enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.
Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Neuroprotection: this compound may protect neurons from damage caused by toxins and other harmful agents.
Comparison with Similar Compounds
Tocofenoxate is often compared with other nootropic compounds such as:
Piracetam: Known for its cognitive-enhancing effects but with a different mechanism of action.
Aniracetam: Similar to Piracetam but with additional anxiolytic properties.
Oxiracetam: Another nootropic with stimulant effects and cognitive benefits.
Uniqueness: this compound is unique due to its dual action as a cognitive enhancer and neuroprotective agent. Its ability to modulate the cholinergic system and reduce oxidative stress sets it apart from other nootropics.
Properties
CAS No. |
61343-44-0 |
|---|---|
Molecular Formula |
C37H55ClO4 |
Molecular Weight |
599.3 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C37H55ClO4/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-37(8)23-21-33-30(7)35(28(5)29(6)36(33)42-37)41-34(39)24-40-32-19-17-31(38)18-20-32/h17-20,25-27H,9-16,21-24H2,1-8H3 |
InChI Key |
BSKVVWMQRIUXTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


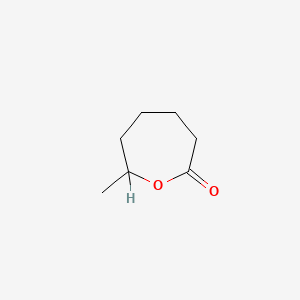
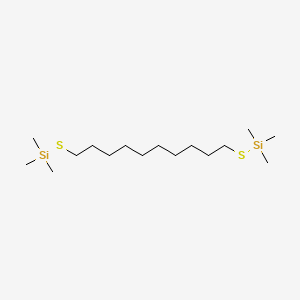
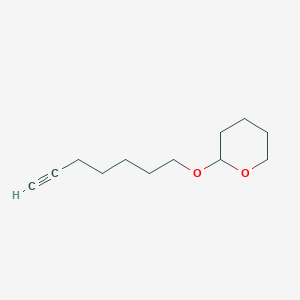
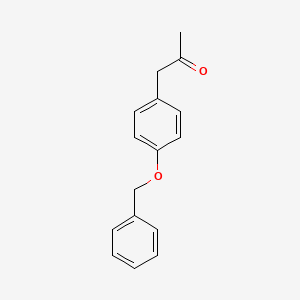
![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)
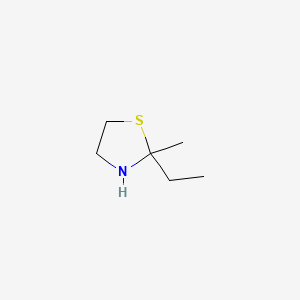
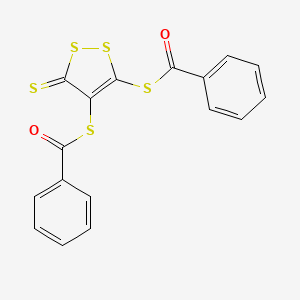

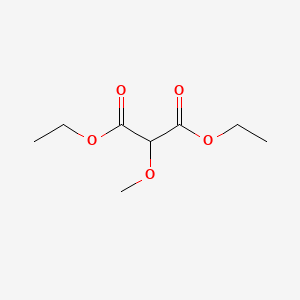
![[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate](/img/structure/B1617270.png)
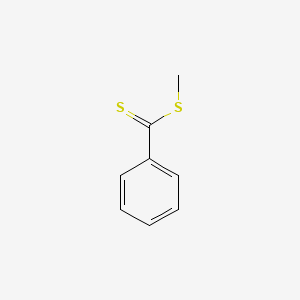
![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)

